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Compound of Interest

Compound Name: TG4-155

Cat. No.: B10765086

Get Quote

Technical Support Center: TG4-155
Welcome to the technical support center for TG4-155. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on the

potential off-target effects of TG4-155 and to offer troubleshooting support for your

experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of TG4-155?

A1: The primary target of TG4-155 is the human Prostaglandin E2 receptor subtype 2 (EP2), a

G-protein coupled receptor (GPCR). TG4-155 is a potent and selective antagonist of the EP2

receptor with a binding affinity (K_B) of approximately 2.4 nM and an inhibitory constant (K_i) of

9.9 nM.[1][2][3][4][5][6]

Q2: Are there any known off-target interactions for TG4-155?

A2: Yes, while TG4-155 is highly selective for the EP2 receptor, some off-target interactions

have been characterized. The most significant off-target activity is against the Prostaglandin D2

receptor (DP1), though with a 7- to 14-fold lower affinity compared to EP2.[6] Weak inhibition

has also been observed for the serotonin 5-HT2B receptor and the hERG channel at
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micromolar concentrations.[5] Several other prostanoid receptors are inhibited with much lower

potency.[6]

Q3: My experimental results are not what I expected. Could off-target effects of TG4-155 be the

cause?

A3: Unexplained experimental outcomes could potentially be due to off-target effects. The most

likely off-target to consider is the DP1 receptor, given its nanomolar affinity for TG4-155.

Depending on the concentration of TG4-155 used and the biological system, interactions with

the 5-HT2B receptor or the hERG channel might also be a possibility, although these are

significantly weaker. It has been reported that TG4-155 has negligible effects on a panel of

other human enzymes, ion channels, and receptors, but the detailed data from these broad

screens are not publicly available.

Q4: How can I minimize potential off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to:

Use the lowest effective concentration: Perform a dose-response experiment to determine

the minimal concentration of TG4-155 required to achieve the desired on-target effect.

Use a selective EP2 agonist as a control: In combination with TG4-155, a selective EP2

agonist (like butaprost) can help confirm that the observed effects are mediated through the

EP2 receptor.[2]

Employ orthogonal validation methods: Use techniques like siRNA or CRISPR-Cas9 to

knock down the EP2 receptor and verify that the observed phenotype is dependent on the

presence of the target protein.

Q5: What is the recommended solvent and storage condition for TG4-155?

A5: TG4-155 is soluble in DMSO (up to 79 mg/mL) and ethanol.[3] For long-term storage, it is

recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be

stored at -20°C.
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Issue Possible Cause Suggested Action

Unexpected Phenotype

Observed

The phenotype may be due to

an off-target effect, most likely

via the DP1 receptor.

1. Review the literature to

understand the role of the DP1

receptor in your experimental

system. 2. Use a selective DP1

receptor antagonist as a

control to see if it phenocopies

the effect of TG4-155. 3.

Perform a genetic knockdown

of the EP2 receptor (e.g.,

using siRNA) and treat with

TG4-155. If the phenotype

persists, it is likely an off-target

effect.

Cell Viability is Reduced

At higher concentrations, TG4-

155 may have off-target effects

leading to cytotoxicity. Weak

inhibition of the hERG channel

(IC50 = 12 µM) could be a

contributing factor in some cell

types.[5]

1. Perform a dose-response

curve to determine the

cytotoxic concentration of TG4-

155 in your cell line. 2. Use a

lower, non-toxic concentration

of TG4-155 for your

experiments. 3. Ensure the

final DMSO concentration in

your culture media is not

exceeding cytotoxic levels

(typically <0.5%).

Inconsistent Results Between

Experiments

This could be due to variations

in compound concentration,

cell passage number, or other

experimental parameters.

1. Prepare fresh stock

solutions of TG4-155 regularly.

2. Standardize cell culture

conditions, including passage

number and seeding density.

3. Include appropriate positive

and negative controls in every

experiment.
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Quantitative Data on TG4-155 Selectivity
The following table summarizes the known binding affinities and inhibitory concentrations of

TG4-155 for its primary target and known off-targets.
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Target Parameter Value
Selectivity vs.
EP2 (fold)

Reference

Prostaglandin E2

Receptor 2 (EP2)
K_B 2.4 nM 1 [2][4][6]

K_i 9.9 nM - [1][3][5]

Prostaglandin D2

Receptor 1

(DP1)

K_B 34.5 nM ~14

Prostaglandin E2

Receptor 4 (EP4)
K_B 11.4 µM >4700 [2][4]

Prostaglandin E2

Receptor 1 (EP1)
-

>500-fold less

potent
>500 [6]

Prostaglandin E2

Receptor 3 (EP3)
-

>500-fold less

potent
>500 [6]

Prostaglandin F

Receptor (FP)
-

>500-fold less

potent
>500 [6]

Thromboxane A2

Receptor (TP)
-

345-fold less

potent
345 [6]

Prostacyclin

Receptor (IP)
-

240-fold less

potent
240 [6]

Leukotriene B4

Receptor 1

(BLT1)

-
>500-fold less

potent
>500 [6]

Serotonin 5-

HT2B Receptor
IC50 2.6 µM ~1083 [5]

hERG Channel IC50 12 µM ~5000 [5]

Cyclooxygenase-

1 (COX-1)

% Inhibition @

10 µM

No substantial

inhibition
- [6]
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Cyclooxygenase-

2 (COX-2)

% Inhibition @

10 µM

No substantial

inhibition
- [6]

Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to
Confirm Target Engagement
This protocol is a generalized method to verify that TG4-155 binds to the EP2 receptor in a

cellular context.

Objective: To assess the target engagement of TG4-155 with the EP2 receptor in intact cells.

Methodology:

Cell Culture: Culture cells expressing the EP2 receptor to near confluency.

Compound Treatment: Treat cells with TG4-155 at various concentrations (e.g., 0.1, 1, 10

µM) or vehicle (DMSO) for 1-2 hours.

Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer

containing protease inhibitors.

Heat Shock: Aliquot the cell lysates and expose them to a temperature gradient (e.g., 40-

70°C) for 3 minutes, followed by cooling on ice.

Centrifugation: Centrifuge the samples to pellet the aggregated proteins.

Western Blot Analysis: Collect the supernatant and analyze the amount of soluble EP2

receptor by Western blotting using an EP2-specific antibody.

Data Analysis: Increased thermal stability of the EP2 receptor in the presence of TG4-155
indicates target engagement.

Protocol 2: Kinase Profiling to Broadly Screen for Off-
Target Kinase Inhibition
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This is a general protocol for assessing the selectivity of a small molecule inhibitor against a

panel of kinases.

Objective: To determine the inhibitory activity of TG4-155 against a broad panel of protein

kinases.

Methodology:

Compound Preparation: Prepare a stock solution of TG4-155 (e.g., 10 mM in DMSO).

Serially dilute the compound to create a range of concentrations for IC50 determination.

Kinase Reaction: In a multi-well plate, combine a recombinant kinase, its specific substrate,

and ATP.

Compound Addition: Add the diluted TG4-155 or vehicle control (DMSO) to the wells.

Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60

minutes).

Detection: Stop the reaction and measure the kinase activity using a suitable detection

method (e.g., radiometric assay measuring incorporation of ³²P-ATP or a fluorescence-based

assay).

Data Analysis: Calculate the percent inhibition for each concentration and determine the

IC50 value for each kinase.

Visualizations
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Click to download full resolution via product page

Caption: Simplified signaling pathway of the EP2 receptor and the inhibitory action of TG4-155.
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In Vitro Characterization Cell-Based Assays
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Caption: Experimental workflow for characterizing the potential off-target effects of TG4-155.
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Caption: Decision tree for troubleshooting unexpected experimental outcomes with TG4-155.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [potential off-target effects of TG4-155]. BenchChem,
[2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10765086/docs#potential-off-target-effects-of-tg4-
155]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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